N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide

Lipophilicity Metabolic Stability Permeability

N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide (CAS 1396791-52-8) is a differentiated pyrazolo[1,5-a]pyridine benzamide featuring a 4-trifluoromethoxy substituent that confers enhanced lipophilicity, metabolic stability, and prolonged target residence time versus methoxy or halo analogs. This electron-withdrawing group (σp ≈ +0.35) modulates hinge-region hydrogen bonding in kinase ATP-binding pockets, making the compound ideal for Trk-family selectivity screens, intracellular target engagement assays, and comparative SAR studies where the 4-methoxy analog may show limited cellular uptake or rapid metabolic turnover. Its favorable passive membrane permeability supports cell-based kinase inhibition and reporter gene assays. For in vivo pain model studies, the compound’s predicted longer half-life may reduce dosing frequency. Insist on this specific CAS to ensure the distinct electronic and pharmacokinetic profile required for reliable target pharmacology.

Molecular Formula C16H12F3N3O2
Molecular Weight 335.286
CAS No. 1396791-52-8
Cat. No. B2634886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide
CAS1396791-52-8
Molecular FormulaC16H12F3N3O2
Molecular Weight335.286
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C16H12F3N3O2/c17-16(18,19)24-13-6-4-11(5-7-13)15(23)20-9-12-10-21-22-8-2-1-3-14(12)22/h1-8,10H,9H2,(H,20,23)
InChIKeyCNICPQAFJKKELQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide (CAS 1396791-52-8) – Compound Class & Procurement Baseline


N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide (CAS 1396791-52-8) is a synthetic small molecule comprising a pyrazolo[1,5-a]pyridine core linked via a methylene bridge to a 4-(trifluoromethoxy)benzamide moiety [1]. This compound belongs to the broader class of pyrazolo[1,5-a]pyridine benzamides, which have been investigated primarily as tropomyosin receptor kinase (Trk) family inhibitors and, in related structural contexts, as MARK or p38 kinase inhibitors [2]. The presence of the trifluoromethoxy group is associated with enhanced lipophilicity and metabolic stability relative to non-fluorinated or methoxy-substituted analogs, which can influence both pharmacokinetic profile and target residence time [3].

Why Generic Substitution of N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide Fails: Differentiation Drivers for Scientific Procurement


Within the pyrazolo[1,5-a]pyridine benzamide class, small structural modifications to the benzamide ring or the heterocyclic core can lead to significant shifts in kinase selectivity, potency, and physicochemical properties [1]. The 4-(trifluoromethoxy) substituent imparts distinct electronic and steric characteristics compared to analogs bearing 4-methoxy, 4-halo, or unsubstituted benzamide rings, which can alter hydrogen-bonding networks within the ATP-binding pocket and affect off-rate kinetics [2]. Consequently, substituting a closely related analog without the trifluoromethoxy group may compromise target engagement, cellular potency, or metabolic stability, making direct interchange unreliable without empirical validation.

Quantitative Differentiation Evidence for N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide


Lipophilicity Shift vs. 4-Methoxy Analog: Impact on Permeability and Metabolic Stability

The 4-(trifluoromethoxy)benzamide group increases lipophilicity compared to the 4-methoxy analog. For the closely related tetrahydro-pyrazolo[1,5-a]pyridine series, the 4-trifluoromethoxy compound (CAS 2034245-98-0) exhibits an XLogP3 of 2.9, whereas 4-methoxy-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide (CAS 1396878-09-3) has a lower computed logP (~1.8–2.2 based on structural estimation) [1][2]. This ~0.7–1.1 log unit increase is consistent with enhanced membrane permeability and potentially greater metabolic stability conferred by the electron-withdrawing trifluoromethoxy group, which is less susceptible to oxidative O-dealkylation than the methoxy group [3].

Lipophilicity Metabolic Stability Permeability

Electronic Modulation: Hammett σ Value Comparison of 4-Trifluoromethoxy vs. 4-Methoxy and 4-Chloro Substituents

The 4-(trifluoromethoxy) group has a Hammett σp value of approximately +0.35, making it electron-withdrawing, in contrast to the electron-donating 4-methoxy group (σp = -0.27) and the moderately electron-withdrawing 4-chloro group (σp = +0.23) [1]. This electronic difference can modulate the electron density of the benzamide carbonyl, influencing hydrogen-bond acceptor strength and interactions with kinase hinge regions. In related pyrazolo[1,5-a]pyridine kinase inhibitors, electron-withdrawing substituents on the benzamide ring have been associated with improved TrkA inhibitory potency [2].

Electronic Effects Structure-Activity Relationship Kinase Inhibition

Metabolic Stability Advantage: Trifluoromethoxy vs. Methoxy Resistance to O-Dealkylation

The trifluoromethoxy group is significantly more resistant to cytochrome P450-mediated O-dealkylation than the methoxy group due to the strong electron-withdrawing effect of the trifluoromethyl moiety, which deactivates the oxygen atom toward oxidation [1]. In general medicinal chemistry, replacing a methoxy with a trifluoromethoxy group has been shown to increase metabolic half-life in human liver microsomes by 2- to 10-fold, depending on the scaffold [2]. While direct microsomal stability data for this specific compound are not publicly available, the class-level inference is strong and supported by the extensive precedent of trifluoromethoxy as a metabolically stable bioisostere for methoxy [3].

Metabolic Stability Oxidative Metabolism Cytochrome P450

Recommended Application Scenarios for N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide Based on Quantitative Differentiation


Kinase Profiling Panels Requiring Enhanced Target Residence Time and Metabolic Stability

This compound is suitable for broad kinase profiling or Trk-family selectivity screens where prolonged target engagement is critical. The trifluoromethoxy group's metabolic stability advantage [1] reduces the likelihood of rapid compound turnover in cellular assays, ensuring that observed inhibitory effects reflect true target pharmacology rather than compound depletion.

Cellular Assays Requiring Passive Membrane Permeability

The elevated lipophilicity (XLogP3 ~2.9 for the tetrahydro analog) [1] suggests this compound has favorable passive membrane permeability. It is appropriate for intracellular target engagement studies, including cell-based kinase inhibition assays and reporter gene assays, where the less lipophilic 4-methoxy analog may exhibit limited cellular uptake.

Structure-Activity Relationship (SAR) Studies Exploring Electronic Effects on Kinase Hinge Binding

The electron-withdrawing 4-trifluoromethoxy group (σp ≈ +0.35) [1] provides a distinct electronic profile for probing the electronic requirements of the kinase hinge region. Comparative SAR studies with the 4-methoxy (σp = -0.27) and 4-chloro (σp = +0.23) analogs can map the optimal electron density for benzamide carbonyl hinge interactions, guiding lead optimization efforts.

In Vivo Pharmacodynamic Studies in Rodent Models of Pain or Inflammation

Given the TrkA inhibitory activity of the pyrazolo[1,5-a]pyridine benzamide class [1], and the metabolic stability advantage of the trifluoromethoxy group [2], this compound is a candidate for in vivo efficacy studies in neuropathic or inflammatory pain models. Its predicted longer half-life may improve exposure and reduce dosing frequency compared to methoxy analogs.

Quote Request

Request a Quote for N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.